2,5-Dimethylhexane

Beschreibung

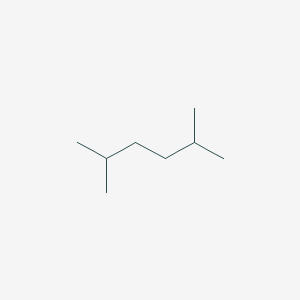

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNADWZGEHDQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073201 | |

| Record name | 2,5-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.3 [mmHg] | |

| Record name | 2,5-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-13-2 | |

| Record name | 2,5-Dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCS13D63P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,5 Dimethylhexane

Contemporary Approaches to 2,5-Dimethylhexane Synthesis

The synthesis of this compound typically involves methods that build the branched carbon skeleton from smaller precursors or reduce unsaturated analogues.

Synthesis from Alkyl Halide Precursors through Chain Elongation and Branching

One approach to synthesizing this compound involves starting with a four-carbon alkyl halide and employing chain elongation and branching techniques. For instance, 1-bromobutane (B133212) can serve as a base structure. pearson.com The process may involve converting the alkyl halide into a carbonyl intermediate, such as butanone, which then reacts with a Grignard reagent like methylmagnesium bromide to introduce methyl groups. pearson.com Subsequent steps would involve repeating this process to add the second methyl group at the desired position and finally reducing any remaining unsaturated bonds to form the alkane. pearson.com

Another classic method for synthesizing symmetrical alkanes from alkyl halides is the Wurtz synthesis. This reaction involves treating an alkyl halide, such as isopropyl bromide, with metallic sodium in the presence of dry ether. quora.com The reaction leads to the elimination of the halogen atom and the coupling of two alkyl groups, yielding the symmetrical alkane, in this case, this compound. quora.com

Dimerization and Alkylation Strategies for Alkane Formation

Dimerization strategies can also be employed for the formation of this compound. For example, the dimerization of isobutene in the presence of hydrogen sulfide (B99878) (H₂S) has been investigated. rsc.orgresearchgate.net While the dimerization of isobutene alone did not proceed, the co-feeding of H₂S enabled the synthesis of 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and this compound. rsc.orgresearchgate.net This suggests that H₂S can influence the reaction pathway to favor branched alkane production, potentially by suppressing oligomerization.

Reductive Pathways in the Synthesis of this compound

Reductive pathways primarily involve the hydrogenation of unsaturated precursors. For instance, 2,5-dimethyl-3-hexyne-2,5-diol (B86746) can be hydrogenated over catalysts like nickel or platinum to yield 2,5-dimethyl-2,5-hexanediol (B89615). orgsyn.org While this directly yields the diol, further reduction or a different precursor would be needed to obtain the alkane. A more direct reductive route to this compound would involve the complete hydrogenation of a diene such as 2,5-dimethyl-2,4-hexadiene (B125384) or 2,5-dimethyl-1,5-hexadiene (B165583). google.comgoogle.com

Derivatization Pathways and Functionalization Strategies of this compound Analogues

The derivatization of this compound and its analogues often involves reactions that introduce functional groups, leveraging the reactivity of its carbon-hydrogen bonds.

Halogenation Reactions and Subsequent Conversions (e.g., Monochloro and Dibromo Derivatives)

Alkanes like this compound can undergo free radical halogenation reactions with chlorine or bromine under ultraviolet light to form haloalkanes. ualberta.ca The selectivity of these reactions depends on the halogen used. Bromination is generally more selective than chlorination, favoring substitution at primary and secondary carbon atoms. brainly.comchegg.com In contrast, chlorine tends to react more readily with tertiary carbons, though this compound primarily has primary and secondary carbons available for halogenation, leading to multiple monochlorinated products. brainly.comchegg.comlasalle.edu

For this compound, monochlorination can lead to three possible monochlorinated products (C8H17Cl). lasalle.edu The relative reactivity of primary, secondary, and tertiary sites in free radical chlorination is approximately 1:4.5:5.5, respectively. lasalle.edu

Dibromo derivatives can also be synthesized. For example, 2,5-dimethyl-3,4-dibromohexane can be formed by the reaction of bromine with cis-2,5-dimethyl-3-hexene (B82337) with an 88% yield. Another notable dibromo derivative is 2,5-dichloro-2,5-dimethylhexane (B133102), which can be synthesized by treating 2,5-dimethyl-2,5-hexanediol with excess concentrated hydrochloric acid via an SN1 mechanism. evitachem.comnotability.comacs.org This compound is a halogenated hydrocarbon used as an intermediate in the production of various chemicals, including pesticides and pharmaceuticals. ontosight.ai

Oxidation-Reduction Chemistry Leading to Functionalized Products (e.g., Diols, Diones, Dihydroperoxides)

Oxidation of this compound can lead to various oxygen-containing functionalized products. Low-temperature oxidation studies of this compound have identified the formation of highly oxidized multifunctional molecules (HOMs), including species with four and five oxygen atoms, such as diketo-hydroperoxides, keto-hydroperoxy cyclic ethers, keto-dihydroperoxides, and dihydroperoxy cyclic ethers. osti.govresearchgate.netkaust.edu.sa These reactions are significant in combustion chemistry and atmospheric processes. osti.gov

Specific functionalized products include:

Diols : 2,5-Dimethyl-2,5-hexanediol (DHL) is a key diol derivative. It can be synthesized through various routes, including the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over catalysts like nickel or platinum. orgsyn.orgchemicalbook.com Another method involves a one-step synthesis using ethyne (B1235809) and acetone (B3395972) in o-xylene (B151617) solution with isobutylanol potassium as a catalyst, followed by hydrolysis and hydrogenation. google.com Furthermore, 2,5-dimethyl-2,5-hexanediol can be produced in high yields (89.7%) by the triple methylation of methyl levulinate using methyl magnesium chloride. mdpi.com

Table 1: Synthesis of 2,5-Dimethyl-2,5-hexanediol

| Precursor | Reagents/Conditions | Yield (%) | Reference |

| 2,5-dimethyl-3-hexyne-2,5-diol | Hydrogenation (Pd/C, 10 bar H₂, 12 hours) | - | chemicalbook.com |

| Ethyne + Acetone | Isobutanol potassium (catalyst), o-xylene, hydrolysis, hydrogenation (Raney nickel, 0-5.5 MPa) | - | google.com |

| Methyl Levulinate | Methyl magnesium chloride (triple methylation) | 89.7 | mdpi.com |

Diones : 2,5-Dimethyl-3,4-hexanedione is an organic compound with two ketone groups. It is a colorless liquid with a pungent odor and is soluble in water. lookchem.com It can undergo various chemical reactions, including reduction, oxidation, and condensation, making it a versatile building block in organic synthesis. lookchem.com Its synthesis can involve the oxidation of 3,4-dimethylhexane-2,5-dione (B1207610) using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Dihydroperoxides : 2,5-Dimethyl-2,5-dihydroperoxyhexane (DHHP) is an important industrial peroxide compound used as an initiator in free radical polymerization processes. google.com It can be prepared by reacting 2,5-dimethyl-1,5-hexadiene with hydrogen peroxide in an acidic medium, achieving good yields. google.comgoogle.com Another method involves reacting this compound-2,5-diol with hydrogen peroxide in the presence of an acid catalyst, typically sulfuric acid. google.comgoogle.com

Table 2: Synthesis of 2,5-Dimethyl-2,5-dihydroperoxyhexane

| Precursor | Reagents/Conditions | Yield (%) | Reference |

| 2,5-dimethyl-1,5-hexadiene | Hydrogen peroxide (60%), sulfuric acid (72%), 35°C, then 45°C for 2 hours | 56 | google.com |

| 2,5-dimethyl-1,5-hexadiene | Hydrogen peroxide (70%), sulfuric acid (72%), triethyl phosphate, 30°C for 2 hours | 50.7 | google.com |

| This compound-2,5-diol | Hydrogen peroxide (60-70%), sulfuric acid, -10°C to 10°C, then 20°C to 50°C for 5 min to 5 hours | - | google.com |

Formation of Oxygenated Heterocycles from this compound Intermediates

The chemical transformation of this compound can lead to the formation of oxygenated heterocycles, primarily through autooxidation processes and subsequent reactions of intermediates. Research indicates that this compound undergoes autooxidation to yield highly oxygenated intermediates, such as CₓHᵧ₋₂O₅ and CₓHᵧ₋₂O₃ pnas.orgresearchgate.net. These intermediates can include cyclic ethers, which are oxygen-containing heterocyclic compounds pnas.org. The presence of tertiary C-H sites in hydrocarbons like this compound favors the formation of these highly oxygenated species pnas.orgresearchgate.net. The process involves sequential oxygen additions and intramolecular hydrogen shifts pnas.orgresearchgate.net.

Furthermore, this compound can be a precursor to 2,5-dimethyl-2,5-hexanediol through autoxidation orgsyn.org. This diol, 2,5-dimethyl-2,5-hexanediol, is known to undergo heteropoly acid catalyzed dehydration reactions, leading to the formation of cyclic ethers via a stereospecific intramolecular SN2 mechanism lookchem.com. This highlights an indirect pathway for the formation of oxygenated heterocycles stemming from this compound.

Catalytic Aspects in this compound Related Synthesis and Transformations

Catalysis plays a crucial role in the synthesis and transformation pathways involving this compound, enabling efficient and selective reactions.

Catalytic Alkylation and Dimerization Processes

This compound is a product of significant catalytic processes, particularly in the petroleum industry for producing high-octane fuel components. One prominent method for its synthesis is acid-catalyzed alkylation. This process typically involves the reaction of isobutylene (B52900) with isobutane (B21531) under controlled conditions (e.g., 20–50°C and 1–2 atm), utilizing strong acid catalysts such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) vulcanchem.com. The reaction proceeds via carbocation intermediates, favoring thermodynamically stable branched isomers vulcanchem.com.

Beyond traditional acid catalysis, supported metal catalysts have also been shown to produce this compound. Experimental results demonstrate that supported ruthenium (Ru) and rhodium (Rh) catalysts can facilitate the alkylation of C₂-C₄ hydrocarbons, leading to the formation of this compound alongside other high-octane motor fuel components like 2,2,3-trimethylpentane (B1293788) and 2,4,4-trimethylpentane eujournal.org. Specific catalysts include 0.5% Ru/γ-Al₂O₃, 0.5% Ru/MM (modified montmorillonite), 1.0% Rh/γ-Al₂O₃, and 1.0% Rh/MM eujournal.org.

The dimerization of isobutene is another catalytic pathway that yields this compound. Studies have shown that the dimerization of isobutene, particularly with hydrogen sulfide (H₂S) co-feeding, can produce a mixture of 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and this compound (collectively referred to as 2,5-DMHs) researchgate.netnih.gov. This reaction occurs under mild pressure conditions, with optimal yields observed around 375°C and an isobutene to H₂S molar ratio of 2:1 researchgate.netnih.gov.

Table 1: Catalytic Alkylation and Dimerization Processes Yielding this compound

| Process Type | Reactants | Catalysts/Conditions | Products (including this compound) | Key Findings | Reference |

| Alkylation | Isobutylene, Isobutane | H₂SO₄ or HF, 20–50°C, 1–2 atm | Branched isomers (including this compound) | Acid-catalyzed, carbocation intermediates | vulcanchem.com |

| Alkylation | C₂-C₄ Hydrocarbons | 0.5% Ru/γ-Al₂O₃, 0.5% Ru/MM, 1.0% Rh/γ-Al₂O₃, 1.0% Rh/MM | This compound, 2,2,3-trimethylpentane, 2,4,4-trimethylpentane | Supported Ru and Rh catalysts | eujournal.org |

| Dimerization | Isobutene | H₂S co-feeding, 375°C, 2:1 Isobutene/H₂S ratio | 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, this compound | Dimerization under mild pressure conditions | researchgate.netnih.gov |

Catalytic Hydrogenation in Functional Group Interconversions

Catalytic hydrogenation is a fundamental process for converting unsaturated functional groups into saturated ones, and it plays a role in the synthesis of this compound and its related compounds. The general principle involves the addition of molecular hydrogen across double or triple bonds in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) slideshare.netlibretexts.org.

In the synthesis of this compound, catalytic hydrogenation can be the final step to saturate precursors. For instance, a synthetic route starting from a four-carbon alkyl halide can involve intermediate unsaturated compounds, which are then fully reduced to this compound using hydrogenation with a metal catalyst like palladium on carbon (Pd/C) pearson.com.

Table 2: Catalytic Hydrogenation in this compound Related Synthesis

| Reactant | Product | Catalyst | Reaction Type | Reference |

| Unsaturated intermediates (from 4-carbon alkyl halide route) | This compound | Pd/C | Hydrogenation (final step) | pearson.com |

| 2,5-Dimethyl-3-hexyne-2,5-diol | 2,5-Dimethyl-2,5-hexanediol | Nickel or Platinum | Hydrogenation | orgsyn.org |

| 2,5-Dihydroperoxy-2,5-dimethyl-3-hexyne | 2,5-Dimethyl-2,5-hexanediol | Not specified (implied similar to above) | Hydrogenation | orgsyn.org |

Elucidation of Reaction Mechanisms Involving 2,5 Dimethylhexane

Gas-Phase Oxidation and Combustion Chemistry of 2,5-Dimethylhexane

The gas-phase oxidation and combustion of this compound involve complex radical chain reactions that vary significantly with temperature and pressure. Comprehensive studies utilize experimental techniques like jet-stirred reactors (JSR), shock tubes, and rapid compression machines to gather data on species speciation and ignition delay times osti.govresearchgate.netkaust.edu.sa. Chemical kinetic models are then developed to simulate these processes and elucidate the underlying reaction pathways osti.govosti.gov.

Low-Temperature Autoignition Mechanisms and Chain Branching Processes

Low-temperature oxidation of this compound is characterized by autoignition and chain branching processes that occur typically below 1000 K researchgate.netrsc.org. The initiation of auto-oxidation involves hydrogen atom abstraction, primarily by hydroxyl (OH) radicals, leading to the formation of distinct fuel radicals: primary (2,5-dimethylhex-1-yl), secondary (2,5-dimethylhex-3-yl), and tertiary (2,5-dimethylhex-2-yl) kaust.edu.saosti.gov. The subsequent addition of molecular oxygen (O₂) to these alkyl radicals forms alkylperoxy (ROO) radicals kaust.edu.saresearchgate.netrsc.org.

A critical aspect of low-temperature autoignition is the isomerization of ROO radicals to hydroperoxyalkyl (QOOH) radicals via intramolecular H-atom migration kaust.edu.saosti.govresearchgate.net. These QOOH radicals can then undergo further O₂ addition to form hydroperoxyalkylperoxy (OOQOOH) radicals, which are key intermediates in chain branching kaust.edu.saresearchgate.net. Additional chain-branching pathways involve the production and consumption of highly oxidized multifunctional species, such as C₈H₁₆O₅ and C₈H₁₄O₄, which lead to a net increase in OH radical production, thereby promoting autoignition kaust.edu.saresearchgate.netkaust.edu.sa. This extended reaction scheme is particularly relevant for branched alkanes kaust.edu.sa.

The competition between chain-branching pathways and chain-terminating or propagating pathways dictates the low-temperature reactivity. For instance, concerted elimination of HO₂ from alkylperoxy radicals (ROO → alkene + HO₂) is a chain-terminating pathway, as HO₂ is a weakly reacting radical kaust.edu.sa.

High-Temperature Reaction Pathways and Flame Propagation Dynamics

At high temperatures (typically above 1000 K), the combustion of this compound is primarily governed by unimolecular decomposition of the fuel and the subsequent reactions of smaller radicals osti.govresearchgate.net. The dominant chain-branching reaction in this regime is H + O₂ → O + OH, which is directly linked to the concentration of molecular oxygen osti.govresearchgate.net.

Studies have shown that this compound exhibits decreased propensity for flame ignition and an increased propensity towards flame extinction compared to mono-methyl and normal octane (B31449) isomers osti.gov. This reduced reactivity in flames is attributed to its decreased ability to populate the hydrogen atom radical pool osti.gov. Laminar flame speeds for this compound are predicted to be slower than those of less branched alkanes, such as 2-methylheptane, due to the increased number of tertiary C-H sites osti.gov.

Alkyl Radical Chemistry and Peroxy Radical Autoxidation

The initial step in the oxidation of this compound involves the abstraction of hydrogen atoms, leading to the formation of primary, secondary, and tertiary alkyl radicals kaust.edu.saosti.gov. The relative distribution of these radicals depends on the site-specific H-atom abstraction rate coefficients kaust.edu.sa.

Alkylperoxy (ROO) radicals are formed by the addition of O₂ to these alkyl radicals researchgate.netrsc.org. These ROO radicals are central to the autooxidation process. They can undergo intramolecular H-atom shifts, leading to the formation of hydroperoxyalkyl (QOOH) radicals kaust.edu.saresearchgate.netrsc.org. This isomerization is crucial for subsequent chain branching. For this compound, a 1,5-hydrogen atom shift reaction can convert the primary alkyl radical (2,5-dimethylhex-1-yl) to the more reactive tertiary alkyl radical (2,5-dimethylhex-2-yl), providing an additional source of tertiary alkyl radicals osti.govacs.orgnih.govcaprysses.fr. This isomerization pathway is often favored over O₂-addition at higher temperatures within the low-temperature regime osti.govacs.orgnih.govcaprysses.fr.

Peroxy radical autoxidation can be extensive, involving sequential O₂ additions. After the initial O₂ addition to form ROO, and subsequent isomerization to QOOH, a second O₂ addition can occur to form OOQOOH radicals kaust.edu.saresearchgate.netpnas.orgpnas.org. This can be followed by further intramolecular H-shifts and even a third O₂ addition, leading to highly oxygenated multifunctional species (HOMs) kaust.edu.sakaust.edu.sapnas.orgpnas.org.

Formation and Fate of Key Intermediates (e.g., Hydroperoxyalkyl Radicals, Cyclic Ethers, Carbonyl Species)

The oxidation of this compound produces a variety of key intermediates that play significant roles in its combustion chemistry:

Hydroperoxyalkyl Radicals (QOOH) : These are formed by the isomerization of ROO radicals via intramolecular H-atom transfer kaust.edu.saresearchgate.netrsc.org. QOOH radicals are pivotal as they can either decompose to form stable products and OH radicals (chain propagation) or undergo further reactions leading to chain branching kaust.edu.saresearchgate.net.

Cyclic Ethers : These are significant products, particularly in the low-to-intermediate temperature range, formed from the decomposition of QOOH radicals researchgate.netosti.govresearchgate.netrsc.orgosti.govresearchgate.netacs.orgnih.govcaprysses.fr. For this compound, 2,2,5,5-tetramethyl-tetrahydrofuran is formed in substantial yield, primarily from the addition of O₂ to the tertiary 2,5-dimethylhex-2-yl radical, followed by isomerization of the resulting ROO adduct to tertiary QOOH researchgate.netrsc.orgosti.govresearchgate.netacs.orgnih.govcaprysses.fr. Other cyclic ethers, such as 2-iso-propyl-4-methyl-tetrahydrofuran and 2,2,5-trimethyltetrahydropyran, can also be formed from primary alkyl radicals researchgate.netrsc.orgresearchgate.net. The formation of cyclic ethers is considered a chain-propagating step that competes with chain-branching routes, thereby suppressing low-temperature reactivity osti.gov.

Carbonyl Species : Acetone (B3395972), propanal, and methylpropanal are examples of carbonyl species formed during the oxidation of this compound osti.govresearchgate.netacs.orgnih.govcaprysses.fr. Their formation is consistent with β-scission of QOOH radicals, indicating unimolecular QOOH decomposition into carbonyl + alkene + OH osti.govacs.orgnih.govcaprysses.fr.

Highly Oxidized Multifunctional Species (HOMs) : These species, with multiple oxygen atoms (e.g., C₈H₁₆O₅ and C₈H₁₄O₄), are detected at low temperatures and are indicative of extended reaction schemes involving third O₂ addition and subsequent reactions kaust.edu.saresearchgate.netkaust.edu.sapnas.orgpnas.org. These HOMs contribute to additional radical chain-branching pathways kaust.edu.saresearchgate.net.

Isomeric Effects on Reactivity and Ignition Delay Times

The molecular structure of an alkane, particularly the degree and location of methyl branching, significantly influences its reactivity and ignition delay times osti.govresearchgate.netosti.govkaust.edu.sa. For this compound, the presence of two tertiary carbon-hydrogen bonds affects its low-temperature reactivity.

Compared to linear alkanes (e.g., n-octane) and mono-methylated alkanes (e.g., 2-methylheptane, 3-methylheptane), this compound generally exhibits longer ignition delay times, especially at low temperatures (below 800 K) researchgate.netosti.gov. This indicates inhibited chain-branching researchgate.net. The decreased reactivity of this compound is attributed to the presence of an additional tertiary site (two in total), which further inhibits low-temperature chain-branching pathways osti.gov. Furthermore, the formation of cyclic ethers is accelerated in this compound due to the release of alkyl strain in the cyclic transition state, which reduces the reaction barrier height osti.gov. Since cyclic ether formation is a chain-propagating route that competes with chain-branching, it suppresses low-temperature reactivity osti.gov.

At high temperatures (above 1000 K), the ignition delay times of octane isomers, including this compound, become less sensitive to the degree or location of methyl branching researchgate.net. However, even at high temperatures, this compound has been shown to have slower laminar flame speeds compared to less branched isomers osti.gov.

The following table summarizes the qualitative comparison of ignition delay times for various octane isomers:

Table 1: Qualitative Comparison of Ignition Delay Times for Octane Isomers

| Compound | Structure Type | Low-Temperature Ignition Delay | High-Temperature Ignition Delay |

| n-Octane | Linear Alkane | Shortest | Short |

| 2-Methylheptane | Mono-methylated | Intermediate | Short |

| 3-Methylheptane | Mono-methylated | Intermediate | Short |

| This compound | Di-methylated | Longest (inhibited) | Short |

| 2,2,4-Trimethylpentane (Iso-octane) | Highly Branched | Long | Short |

Note: Ignition delay times are relative and dependent on specific temperature, pressure, and equivalence ratio conditions. Data is qualitative based on observed trends researchgate.netosti.govresearchgate.net.

Solution-Phase Reaction Mechanisms of this compound Derivatives

While the primary focus of research on this compound is its gas-phase combustion chemistry, its derivatives can participate in solution-phase reactions typical of alkanes and their substituted forms. As an alkane, this compound itself is relatively unreactive in solution-phase reactions compared to compounds with functional groups, primarily undergoing physical processes like solvation . However, its derivatives, particularly halogenated forms, are important intermediates in organic synthesis pearson.com.

For instance, chlorination of this compound results in monochloro derivatives, where a chlorine atom replaces a hydrogen atom vaia.com. This process is a radical mechanism . The position of chlorination depends on the carbon atom where the hydrogen is replaced, leading to different structural isomers like 1-chloro-2,5-dimethylhexane (B13186641) or 6-chloro-2,5-dimethylhexane vaia.com. These alkyl halides can then undergo nucleophilic substitution or elimination reactions in solution, which are crucial for introducing other functional groups pearson.com. The choice of reaction mechanism (SN1 or SN2) for nucleophilic substitution depends on the structure of the alkyl halide and affects the stereochemistry and rate of the reaction pearson.com.

Nucleophilic Substitution Reactions (SN1, SN2) and Their Stereochemical Implications

Nucleophilic substitution reactions, broadly categorized into SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms, involve the replacement of a leaving group by a nucleophile on a carbon atom byjus.commasterorganicchemistry.com. While this compound itself does not participate in these reactions, its haloalkane derivatives are common substrates. The structure of the carbon bearing the leaving group significantly dictates the favored mechanism and the resulting stereochemistry byjus.comquora.com.

SN1 Mechanism: The SN1 pathway is a two-step process initiated by the slow, unimolecular ionization of the substrate to form a carbocation intermediate and a leaving group byjus.comncert.nic.inchadsprep.com. This step is rate-determining. The stability of the carbocation is paramount for SN1 reactions, with tertiary carbocations being the most stable, followed by secondary, and then primary due to hyperconjugation and inductive effects byjus.combdu.ac.in. For derivatives of this compound, a leaving group positioned at C2 or C5 (which are tertiary carbons) would lead to the formation of a highly stable tertiary carbocation, strongly favoring an SN1 mechanism. Subsequently, the planar carbocation intermediate is rapidly attacked by the nucleophile from either face byjus.comncert.nic.in.

Stereochemical Implications of SN1: The formation of a planar, sp2-hybridized carbocation intermediate in SN1 reactions results in the loss of chirality at the reactive center, if one existed byjus.comncert.nic.in. Consequently, nucleophilic attack from either side leads to racemization, yielding a mixture of enantiomers (or partial racemization depending on the influence of ion-pair effects) byjus.comncert.nic.in.

SN2 Mechanism: In contrast, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously with the departure of the leaving group byjus.commasterorganicchemistry.comaakash.ac.in. This backside attack results in an inversion of configuration at the carbon center byjus.comncert.nic.inaakash.ac.in. SN2 reactions are highly sensitive to steric hindrance; thus, they are favored by less substituted carbons aakash.ac.inaakash.ac.in. For this compound derivatives, SN2 reactions would be sterically hindered at the tertiary C2 and C5 positions. However, if a leaving group is situated on a primary carbon (C1 or C6) or a less hindered secondary carbon (C3 or C4), an SN2 reaction is plausible, particularly with a strong nucleophile and in a polar aprotic solvent aakash.ac.inaakash.ac.in.

Table 1: Comparative Characteristics of SN1 and SN2 Reactions in this compound Derivatives

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two-step, carbocation intermediate byjus.comncert.nic.in | Concerted, single-step byjus.comaakash.ac.in |

| Rate-determining step | Formation of carbocation (unimolecular) byjus.comncert.nic.in | Nucleophile attack and leaving group departure (bimolecular) byjus.comaakash.ac.in |

| Substrate reactivity | Tertiary > Secondary (e.g., C2/C5 derivatives) byjus.comaakash.ac.in | Primary > Secondary (e.g., C1/C6, C3/C4 derivatives) masterorganicchemistry.comaakash.ac.in |

| Stereochemistry | Racemization (or partial) byjus.comncert.nic.in | Inversion of configuration byjus.comncert.nic.in |

| Nucleophile strength | Weak nucleophiles (often solvent) aakash.ac.in | Strong nucleophiles aakash.ac.in |

| Solvent preference | Polar protic solvents chadsprep.comaakash.ac.in | Polar aprotic solvents aakash.ac.in |

| Rearrangements | Common libretexts.orgslideshare.net | Not observed |

Carbocation Chemistry and Rearrangement Processes in Synthesis

Carbocations are transient, positively charged carbon species that serve as critical intermediates in various organic reactions, including SN1 and E1 elimination pathways libretexts.orgslideshare.net. The stability of carbocations is a fundamental principle governing their formation and reactivity, with tertiary carbocations being the most stable due to hyperconjugation and inductive electron donation from adjacent alkyl groups, followed by secondary, and then primary carbocations libretexts.orgbdu.ac.in.

In the context of this compound derivatives, carbocation formation is particularly relevant when considering reactions such as the protonation of alcohols to form alkyloxonium ions, which subsequently lose water to generate carbocations slideshare.net. For instance, if a hydroxyl group were present at C2 or C5 of this compound, its protonation and subsequent elimination of water would directly yield a highly stable tertiary carbocation.

Rearrangement Processes: A key aspect of carbocation chemistry is their propensity to undergo rearrangement to achieve greater stability libretexts.orgslideshare.net. These rearrangements typically occur via 1,2-hydride shifts (migration of a hydrogen atom with its bonding electrons) or 1,2-alkyl shifts (migration of an alkyl group with its bonding electrons) from an adjacent carbon to the carbocation center libretexts.orgslideshare.netucalgary.ca. This migratory aptitude is driven by the energetic favorability of forming a more substituted (and thus more stable) carbocation libretexts.orgslideshare.net.

Table 2: Carbocation Stability and Rearrangement Potential on the this compound Skeleton

| Carbon Position (on this compound) | Carbocation Type (if formed) | Relative Stability | Potential for Rearrangement (1,2-shifts) |

| C1, C6 (methyl groups) | Primary | Least Stable | High (to secondary/tertiary) slideshare.net |

| C3, C4 (methylene groups) | Secondary | Intermediate | High (to tertiary) libretexts.orgslideshare.net |

| C2, C5 (methine groups with methyl branches) | Tertiary | Most Stable | Low (already stable) libretexts.org |

Radical Reactions and Their Propagation in Derivatization

Alkanes, including this compound, are characterized by their strong C-H bonds and lack of polarity, making them generally unreactive towards ionic reagents masterorganicchemistry.com. However, they readily undergo free radical substitution reactions, particularly free radical halogenation, when exposed to ultraviolet (UV) light or heat masterorganicchemistry.combyjus.comchemistrystudent.comlibretexts.org. This process is a crucial method for the derivatization of alkanes, allowing for the introduction of functional groups.

The free radical halogenation of alkanes proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination byjus.comlibretexts.orgsavemyexams.comuzh.ch.

Initiation: This step involves the homolytic cleavage of the halogen molecule (e.g., Cl2 or Br2) into two highly reactive halogen radicals. This bond scission is typically induced by UV light or heat, providing the necessary energy for the process byjus.comlibretexts.orgsavemyexams.comuzh.ch.

X2 + energy (UV light/heat) → 2 X• (where X = Cl or Br)

Propagation: This is a self-sustaining cycle where radicals react to form new radicals and products byjus.comlibretexts.orgsavemyexams.comuzh.ch.

Step 1: A halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide (HX). The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary, reflecting the stability of the resulting alkyl radicals byjus.commasterorganicchemistry.comstackexchange.com.

R-H + X• → R• + H-X

Step 2: The newly formed alkyl radical reacts with another halogen molecule, producing the haloalkane product and regenerating a halogen radical, which can then continue the chain byjus.comlibretexts.orgsavemyexams.comuzh.ch.

R• + X2 → R-X + X•

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical molecule, thereby removing active radical species from the reaction mixture byjus.comlibretexts.orgsavemyexams.com.

X• + X• → X2

R• + R• → R-R

R• + X• → R-X

Selectivity in this compound: this compound possesses different types of C-H bonds: primary (at C1 and C6), secondary (at C3 and C4), and tertiary (at C2 and C5). Due to the greater stability of tertiary alkyl radicals, the abstraction of a tertiary hydrogen is kinetically favored byjus.commasterorganicchemistry.comstackexchange.com. This selectivity is more pronounced in bromination than in chlorination masterorganicchemistry.comstackexchange.com. Therefore, in the free radical bromination of this compound, substitution would preferentially occur at the tertiary C2 and C5 positions, leading predominantly to 2-bromo-2,5-dimethylhexane. Chlorination, being less selective, would yield a mixture of products, including those substituted at primary, secondary, and tertiary positions stackexchange.com.

Table 3: Relative Reactivity of C-H Bonds in Free Radical Halogenation

| Type of C-H Bond | Relative Reactivity (Chlorination) stackexchange.com | Relative Reactivity (Bromination) stackexchange.com |

| Primary | 1.0 | 1.0 |

| Secondary | 3.8 | 82 |

| Tertiary | 5.0 | 1640 |

These radical reactions are fundamental for the derivatization of alkanes, enabling the synthesis of various haloalkanes that can serve as versatile intermediates in subsequent organic synthesis steps chemistrystudent.com.

Theoretical and Computational Investigations of 2,5 Dimethylhexane

Advanced Chemical Kinetic Modeling and Mechanism Development

Advanced chemical kinetic modeling is a cornerstone in understanding and predicting the complex oxidation and combustion behavior of hydrocarbons like 2,5-dimethylhexane. This involves developing detailed reaction mechanisms, performing sensitivity analyses to identify critical reaction pathways, optimizing rate constants, and utilizing these models for predictive simulations of combustion phenomena.

Development of Detailed Reaction Mechanisms for this compound Oxidation

Comprehensive chemical kinetic models have been developed to simulate the low- and high-temperature oxidation of this compound. osti.govresearchgate.netosti.govkaust.edu.sakaust.edu.sa These models are constructed using established reaction rate rules and often integrate high-temperature kinetic pathways with new low-temperature kinetic schemes. osti.govosti.govkaust.edu.sakaust.edu.sa The development process frequently incorporates foundational sub-mechanisms, such as the C0-C5 base mechanism and C6-C7 alkane and alkene sub-mechanisms. osti.gov

The objective of these detailed mechanisms is to elucidate the impact of multiple methyl branches on combustion phenomena and to establish reaction pathways and rate constant rules applicable to larger di-methylalkanes. osti.gov In the low-temperature oxidation regime, particularly within the Negative Temperature Coefficient (NTC) region, key reaction sequences include the abstraction of hydrogen from the fuel by HO2 radicals, leading to the formation of H2O2, which then decomposes into two OH radicals. osti.gov

Studies have identified the formation of highly oxidized multifunctional species (HOMs), such as hydroperoxy cyclic ethers and olefinic hydroperoxides, as significant intermediates in the low-temperature oxidation of this compound. kaust.edu.sa The addition of molecular oxygen to tertiary 2,5-dimethylhex-2-yl radicals is a crucial step that leads to the substantial formation of 2,2,5,5-tetramethyltetrahydrofuran, a cyclic ether intermediate. acs.orgrsc.org Furthermore, the β-scission of hydroperoxyalkyl (QOOH) radicals contributes to the formation of various carbonyl species, including acetone (B3395972), propanal, and methylpropanal. acs.org

Sensitivity Analysis and Rate Constant Optimization in Kinetic Models

Sensitivity analysis is a critical tool employed in chemical kinetic modeling to identify the reactions that exert the most significant influence on key combustion parameters, such as ignition delay times. osti.govresearchgate.netresearchgate.netleidenuniv.nlrsc.org This analysis is typically performed at the time of ignition and helps pinpoint areas where model predictions are most sensitive to changes in reaction rates. osti.gov

For this compound, sensitivity analyses have revealed that its ignition behavior is highly sensitive to propene chemistry, indicating that further refinement and validation in this area can significantly improve model accuracy. researchgate.net To enhance the agreement between model predictions and experimental data, rate constants are often optimized. For instance, modifications such as increasing the A-factors for H-atom abstractions by HO2 radicals from tertiary sites have been shown to improve predictions for shock tube ignition delay times. osti.gov

Rate constant optimization involves a systematic comparison of computed results with experimental data, aiming to minimize the error between them. thescipub.com Advanced techniques, including Bayesian frameworks, are applied in the calibration of these rate rules, leading to improved predictive accuracy across a range of fuels. acs.orgresearchgate.net This iterative process of sensitivity analysis and rate constant optimization is fundamental to developing robust and accurate kinetic models.

Predictive Modeling of Combustion Phenomena and Reactivity

Detailed chemical kinetic models of this compound are rigorously validated against a wide array of experimental data, including jet stirred reactor speciation, shock tube ignition delay measurements, and rapid compression machine ignition delay data. osti.govresearchgate.netosti.govkaust.edu.sakaust.edu.sanih.gov This validation ensures the models' capability to accurately predict various combustion phenomena relevant to the design and operation of practical combustion devices. osti.gov

The predictive capabilities of these models extend to critical combustion characteristics such as ignition delay times and laminar flame speeds. osti.govresearchgate.netacs.orgnih.govosti.govupm.es Research indicates that this compound generally exhibits longer ignition delay times and lower laminar flame speeds compared to mono-methylated and normal octane (B31449) isomers. osti.govkaust.edu.saosti.govresearchgate.net This reduced reactivity is attributed to the increased number of methyl substitutions in its molecular structure. osti.govkaust.edu.saosti.gov

The models are also instrumental in elucidating the specific structural features and reaction pathways responsible for inhibiting the reactivity of this compound. osti.govosti.govkaust.edu.sakaust.edu.sa For example, the decomposition of fuel-derived alkenyl radicals, such as C8H15-1-25, has been identified as a significant factor in sensitivity analyses related to flame speed. osti.gov Furthermore, these models can accurately predict the mole fractions of various oxidation products, providing deeper insights into the chemical processes occurring during combustion. acs.org

An empirical correlation for the ignition delay time (τign) of this compound in microseconds (μsec) has been derived from experimental data: τign = 1.23 × 10^-5 × p^-0.744 × Xo2^-1.59 × exp (18.889 × 10^3 / T) [μsec] researchgate.net where 'p' is pressure, 'Xo2' is oxygen concentration, and 'T' is temperature.

Advanced Analytical Techniques for Characterization and Quantification of 2,5 Dimethylhexane and Its Derivatives

Chromatographic Methodologies

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within complex mixtures containing 2,5-dimethylhexane and its derivatives.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS, GCxGC)

Gas Chromatography (GC) is a primary analytical technique for volatile organic compounds like this compound due to its high separation efficiency. It is widely used for the analysis of hydrocarbons, including branched alkanes found in fuels such as gasoline, where this compound is a known component. ijcce.ac.ir

Hyphenated techniques combine the separation power of GC with the identification capabilities of mass spectrometry (MS). Gas Chromatography-Mass Spectrometry (GC-MS) is extensively utilized for the identification and quantification of this compound. ijcce.ac.ireag.com The technique involves separating the compound on a GC column, followed by its ionization and fragmentation in the mass spectrometer. For this compound, electron ionization (EI-MS) is commonly employed, yielding characteristic fragment ions that aid in its identification. libretexts.orgscienceinschool.orgmiamioh.edu While conventional GC-MS can identify this compound, differentiating it from all other octane (B31449) isomers can be challenging, sometimes necessitating complementary techniques like Nuclear Magnetic Resonance (NMR) for purity verification. eag.com

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Description | Source |

| Instrument | Varian GC-MS (e.g., V1200) or FINNIGAN-MAT 4500 | eag.comlibretexts.org |

| Ionization Mode | Electron Ionization (EI) (70 eV) or Chemical Ionization (CI-B) | eag.comlibretexts.org |

| Detected in | Regular Gasoline | ijcce.ac.ir |

| Retention Time (Example) | 12.186 minutes (in gasoline analysis) | ijcce.ac.ir |

Advanced techniques such as two-dimensional gas chromatography (GCxGC) offer enhanced separation capabilities for highly complex hydrocarbon mixtures, providing superior resolution compared to conventional GC. While specific applications for this compound using GCxGC were not detailed, the principle of enhanced separation makes it valuable for resolving closely eluting isomers or components in intricate matrices.

Liquid Chromatography Applications (e.g., HPLC, UPLC, LCxLC) for Derivatives

While this compound itself, being a nonpolar alkane, is not typically analyzed by liquid chromatography (LC), its more polar derivatives are well-suited for these techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for the characterization and quantification of such derivatives.

For instance, this compound-2,5-dihydroperoxide (PubChem CID: 520470), an important industrial peroxide, can be analyzed by HPLC. Reverse-phase chromatography using columns like Nova-pak C18 radial compression columns with a mobile phase of methanol:water (e.g., 90:10) and refractive index detectors are suitable for its analysis. ualberta.ca Similarly, 2,5-dimethyl-2,5-hexanediol (B89615) (PubChem CID: 8031) has been analyzed using UPLC, often with C8 columns and gradient elution systems involving water and acetonitrile. solubilityofthings.comchemistryhall.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed for the characterization of extractables from materials, where derivatives of this compound might be present. libretexts.org LC-MS methods can detect various target extractables at low levels, complementing GC-MS, especially for compounds that lack chromophores or are less volatile. libretexts.org

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical tool widely used in organic chemistry for assessing compound purity and monitoring the progress of reactions. eag.comlibretexts.orgmsu.eduumlub.plwaters.comoup.complymouth.ac.uk Although alkanes like this compound are nonpolar, TLC can still be applied by selecting appropriate nonpolar solvent systems, such as hexane (B92381) or mixtures containing hexane. libretexts.orgscienceinschool.organnamalaiuniversity.ac.initwreagents.com

TLC is particularly useful for:

Purity Assessment : A pure compound typically shows a single spot on a developed TLC plate. umlub.plplymouth.ac.uk The retention factor (Rf value) can be compared against standards to confirm identity and purity. libretexts.orgumlub.pl

Reaction Monitoring : By taking small aliquots from a reaction mixture at various time points and spotting them alongside starting materials and potential products, chemists can observe the disappearance of reactants and the appearance of new product spots. umlub.ploup.complymouth.ac.ukannamalaiuniversity.ac.invividsf.com This helps determine reaction completion and identify intermediates.

TLC has been used in the purification of branched alkanes, such as those found in plant waxes, prior to further analysis by GC-MS. ijcce.ac.ir It has also been applied in the synthesis of branched alkanes for product identification and monitoring. For derivatives with varying polarities, the mobile phase composition can be adjusted to optimize separation. libretexts.organnamalaiuniversity.ac.in

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about this compound and its derivatives by analyzing their interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and gaining insights into the molecular structure of this compound and its derivatives through their characteristic vibrational modes. libretexts.org

For this compound, characteristic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range, indicative of saturated alkane chains. C-H bending vibrations are typically found between 1375-1450 cm⁻¹. The presence of methyl (CH₃) and methylene (B1212753) (CH₂) groups contributes to multiple peaks in these regions.

Derivatives of this compound exhibit additional characteristic absorption bands corresponding to their specific functional groups. For example:

2,5-Dimethyl-2,5-hexanediol (PubChem CID: 8031) : Would show broad O-H stretching bands (typically 3200-3600 cm⁻¹) due to the hydroxyl groups, in addition to C-H stretches and bends.

2,5-Dichloro-2,5-dimethylhexane (B133102) (PubChem CID: 80360) : Would display C-Cl stretching vibrations, typically in the 600-800 cm⁻¹ range, alongside alkane C-H peaks.

IR spectroscopy is valuable for confirming the presence or absence of specific functional groups and for verifying the identity of synthesized derivatives.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (e.g., Photoionization Mass Spectrometry, Electron Ionization MS)

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound and its derivatives, aiding in their definitive identification.

Electron Ionization Mass Spectrometry (EI-MS) : This is a common technique for volatile compounds. For this compound, EI-MS yields a molecular ion (M⁺) at m/z 114. miamioh.edu Characteristic fragment ions arise from the cleavage of C-C bonds, particularly at branched points. Key fragment ions observed for this compound include m/z 57 (C₄H₉⁺, a stable tertiary butyl cation or similar branched fragment), m/z 113 (M-1, loss of H), m/z 99 (M-15, loss of CH₃), and m/z 71 (M-43, loss of C₃H₇). libretexts.orgmiamioh.edu The relative abundance of these fragments provides a unique fingerprint for the compound. libretexts.orgmiamioh.edu

Table 2: Characteristic Mass Spectral Peaks for this compound (EI-MS)

| m/z | Relative Intensity (%) | Assignment (Proposed) | Source |

| 57 | 99.99 | C₄H₉⁺ | libretexts.orgmiamioh.edu |

| 113 | 96.73 | [M-H]⁺ | libretexts.orgmiamioh.edu |

| 99 | 86.23 | [M-CH₃]⁺ | libretexts.orgmiamioh.edu |

| 71 | 61.02 | [M-C₃H₇]⁺ | libretexts.orgmiamioh.edu |

| 114 | (Molecular Ion) | C₈H₁₈⁺ | miamioh.edu |

Photoionization Mass Spectrometry (PIMS/MPIMS) : This technique is particularly valuable for studying the initial reaction pathways and identifying transient intermediates in complex chemical processes, such as the low-temperature oxidation of this compound. msu.eduplymouth.ac.ukannamalaiuniversity.ac.in Multiplexed Photoionization Mass Spectrometry (MPIMS) allows for time- and photon-energy-resolved mass spectra, which are critical for characterizing the initial oxidation steps. msu.eduplymouth.ac.ukannamalaiuniversity.ac.in Studies using PIMS have identified various products from the oxidation of this compound, including conjugate alkenes (e.g., C₈H₁₆, m/z 112) and cyclic ethers (e.g., C₈H₁₆O, m/z 128), and have helped quantify isomer-resolved branching ratios for different reaction channels. msu.eduplymouth.ac.ukannamalaiuniversity.ac.in Fragment ions like m/z 113 are also observed, primarily from cyclic ether species and alkylperoxy (ROO) radicals upon ionization or photodissociation. annamalaiuniversity.ac.in

Table 3: Products and Fragment Ions in this compound Oxidation (PIMS)

| m/z | Species (Proposed) | Notes | Source |

| 112 | Conjugate Alkene (C₈H₁₆) | Primary product from R + O₂ reactions | annamalaiuniversity.ac.in |

| 113 | Fragment Ion | From cyclic ether species and ROO radicals | annamalaiuniversity.ac.in |

| 114 | This compound (Reactant) | Initial fuel | annamalaiuniversity.ac.in |

| 128 | Cyclic Ether (C₈H₁₆O) | Primary product, e.g., 2,2,5,5-tetramethyltetrahydrofuran | msu.eduplymouth.ac.ukannamalaiuniversity.ac.in |

These advanced analytical techniques provide comprehensive insights into the composition, purity, and reactivity of this compound and its diverse derivatives, supporting research and development in various fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the detailed structural elucidation and characterization of organic compounds, including alkanes like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide complementary information about the number, type, and connectivity of atoms within a molecule. The utility of NMR lies in its ability to differentiate nuclei based on their distinct electronic environments, which manifest as unique chemical shifts, signal intensities, and splitting patterns libretexts.org.

The fundamental principle of NMR involves placing atomic nuclei with non-zero spin in an external magnetic field. These nuclei absorb radiofrequency energy, transitioning between spin states, and the absorbed frequencies are plotted against peak intensities to generate an NMR spectrum. The chemical shift (δ, measured in parts per million, ppm) of a signal indicates the electronic environment of the nucleus, while the integration (for ¹H NMR) reveals the relative number of equivalent nuclei. Spin-spin coupling, observed as peak splitting, provides crucial information about the connectivity of adjacent nuclei libretexts.orgslideshare.net.

For this compound (C₈H₁₈), a symmetrically branched alkane, NMR spectroscopy can definitively confirm its structure and assess its purity osti.gov. The molecule possesses C₂ symmetry, which simplifies its NMR spectra by reducing the number of unique proton and carbon environments.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of this compound typically exhibits three distinct sets of signals, corresponding to the three chemically equivalent types of protons in the molecule: the methyl protons (CH₃), the methine protons (CH), and the methylene protons (CH₂).

The expected ¹H NMR signals for this compound in CDCl₃ solvent at 90 MHz are summarized in Table 1. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound (90 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity (Expected) | Relative Integration (Expected) |

| Methyl (CH₃) | 0.873 chemicalbook.com | Doublet | 12H |

| Methylene (CH₂) | 1.14 - 1.17 chemicalbook.com | Multiplet | 4H |

| Methine (CH) | 1.48 chemicalbook.com | Multiplet | 2H |

Methyl Protons (CH₃) : The twelve equivalent methyl protons (at C1, C6, and the two methyl groups attached to C2 and C5) are the most shielded and typically resonate furthest upfield. A signal around 0.873 ppm is characteristic of these protons. Due to coupling with the adjacent methine protons, this signal is expected to appear as a doublet. chemicalbook.com

Methylene Protons (CH₂) : The four equivalent methylene protons (at C3 and C4) are less shielded than the methyl protons. Their signals are observed in the range of 1.14 - 1.17 ppm. The coupling with the adjacent methine protons often results in a complex multiplet. chemicalbook.com

Methine Protons (CH) : The two equivalent methine protons (at C2 and C5) are the most deshielded among the aliphatic protons. A signal at approximately 1.48 ppm is assigned to these protons. These methine protons are coupled to both the methyl protons and the methylene protons, leading to a complex multiplet. chemicalbook.com

The integration of these signals provides a ratio of approximately 12:4:2, confirming the presence of these proton types in the expected stoichiometric proportions for this compound. libretexts.org

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. Unlike ¹H NMR, peak integration in ¹³C NMR is generally not directly proportional to the number of equivalent carbons unless specific techniques like quantitative ¹³C NMR are employed libretexts.org. However, the number of signals and their chemical shifts are highly indicative of the distinct carbon environments.

Due to the C₂ symmetry of this compound, there are four chemically distinct carbon environments, which typically result in four signals in the ¹³C NMR spectrum. However, some reported spectra for this compound show three signals, suggesting accidental equivalence or very close chemical shifts for certain carbon types, particularly the methyl carbons nih.gov.

The reported ¹³C NMR chemical shifts for this compound in CDCl₃ at 50.18 MHz are presented in Table 2. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound (50.18 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) | Relative Intensity (Arbitrary) |

| Methyl (CH₃) | 22.74 nih.gov | 1000.00 nih.gov |

| Methylene (CH₂) | 28.44 nih.gov | 448.00 nih.gov |

| Methine (CH) | 36.95 nih.gov | 469.00 nih.gov |

Methyl Carbons (CH₃) : The four equivalent methyl carbons (C1, C6, and the two methyls attached to C2 and C5) are typically observed at approximately 22.74 ppm. This signal often shows the highest intensity due to representing four carbons and having a shorter relaxation time. nih.gov

Methylene Carbons (CH₂) : The two equivalent methylene carbons (C3 and C4) resonate at around 28.44 ppm. nih.gov

Methine Carbons (CH) : The two equivalent methine carbons (C2 and C5) are the most deshielded aliphatic carbons and appear at approximately 36.95 ppm. nih.gov

The distinct chemical shifts for these carbon environments allow for the unambiguous confirmation of the this compound structure. libretexts.org

Application to Derivatives

The principles of NMR spectroscopy are equally applicable to the structural elucidation of this compound derivatives. For instance, the ¹H NMR spectrum of 2,5-dichloro-2,5-dimethylhexane has been studied, demonstrating how the introduction of electronegative substituents significantly alters the chemical shifts of nearby protons, providing clear evidence of the substitution pattern chegg.com. Such analyses are critical for confirming the successful synthesis and purity of modified compounds.

Environmental Fate and Biogeochemical Transformation of 2,5 Dimethylhexane

Aquatic and Terrestrial Environmental Behavior

The fate of 2,5-dimethylhexane in water and soil is governed by its physical-chemical properties, such as water solubility and its tendency to sorb to soil and sediment, as well as its susceptibility to biodegradation.

This compound is characterized by low water solubility and a preference for partitioning into organic phases. This behavior is quantified by its Henry's Law constant and soil organic carbon-water (B12546825) partitioning coefficient (Koc). The Henry's Law constant for this compound is reported to be 3.0 nmol Pa⁻¹ kg⁻¹. wikipedia.org This value indicates a tendency for the compound to volatilize from water into the atmosphere, suggesting that this is a significant transport pathway from aquatic environments.

In soil and sediment, the primary sorption mechanism for non-polar organic compounds like this compound is hydrophobic interaction with soil organic matter. chemsafetypro.com The extent of this sorption is described by the Koc value. While a specific experimental Koc for this compound is not available, it can be estimated based on its hydrophobicity. Compounds with high Koc values are strongly adsorbed to soil and are less mobile, reducing the likelihood of leaching into groundwater. chemsafetypro.com Conversely, compounds with low Koc values are more mobile in soil. Given its alkane structure, this compound is expected to have a moderate to high Koc, leading to significant sorption in soils with higher organic carbon content.

Table 2: Physicochemical Properties Relevant to Environmental Transport of this compound

| Property | Value | Reference |

| Water Solubility | Low (specific value not available) | |

| Henry's Law Constant | 3.0 nmol Pa⁻¹ kg⁻¹ | wikipedia.org |

| Log Koc (estimated) | Moderate to High |

Biodegradation is a key process for the removal of this compound from soil and water. A variety of microorganisms, including bacteria and fungi, are capable of degrading alkanes. The presence of branching in the carbon chain, as in this compound, generally makes the molecule more resistant to biodegradation compared to its linear counterpart, n-octane. However, studies have shown that microorganisms can degrade branched alkanes. Specifically, hydrocarbons with iso-terminal branching, such as that found in this compound, are more susceptible to microbial degradation than those with anteiso-terminal branching. nih.gov

The aerobic biodegradation of alkanes typically begins with the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. This fatty acid can then enter the β-oxidation pathway, a central metabolic process that breaks down fatty acids to produce energy. In the case of branched alkanes, the initial attack can also occur at a sub-terminal carbon atom. The biodegradation of the highly branched alkane squalane (B1681988) has been shown to proceed via β-oxidation, suggesting a similar pathway could be involved in the degradation of this compound. nih.gov

Under anaerobic conditions, the degradation of alkanes is much slower and involves different biochemical pathways. Sulfate-reducing bacteria are known to degrade a variety of alkanes. researchgate.net

The transformation of this compound in the environment leads to the formation of a variety of intermediate products.

In the atmosphere , as discussed, oxidation by hydroxyl radicals leads to the formation of alkyl radicals, which in turn react with oxygen to form a cascade of oxygenated products. These can include:

Peroxy radicals (RO₂)

Alkoxy radicals (RO)

Cyclic ethers (e.g., 2,2,5,5-tetramethyltetrahydrofuran) rsc.org

Ketones (e.g., acetone)

Aldehydes (e.g., propanal, methylpropanal)

In soil and water , microbial degradation is expected to produce a series of metabolic intermediates. Based on known alkane biodegradation pathways, these could include:

Alcohols (e.g., 2,5-dimethyl-1-hexanol)

Aldehydes (e.g., 2,5-dimethylhexanal)

Fatty acids (e.g., 2,5-dimethylhexanoic acid)

These intermediates are generally more water-soluble and less volatile than the parent compound and are subject to further microbial degradation, eventually leading to mineralization to carbon dioxide and water under aerobic conditions.

Applications and Role of 2,5 Dimethylhexane in Broader Chemical Research

Utilization as a Reference or Model Compound in Fundamental Studies

In fundamental chemical research, 2,5-dimethylhexane is frequently employed as a reference or model compound, particularly in studies concerning the oxidation and combustion of branched alkanes. Researchers utilize this compound to elucidate the effects of branching on fuel reactivity at different temperatures. nih.govnih.govlabsolu.ca For instance, studies have compared its oxidation behavior with other octane (B31449) isomers to confirm how branching influences low and intermediate temperature fuel reactivity. nih.govnih.gov This compound also aids in developing reaction pathways and rate constant rules applicable to larger di-methylalkanes found in transportation fuels. nih.gov Nuclear Magnetic Resonance (NMR) techniques have been used to verify the structure and purity of this compound in experimental fuel samples. nih.gov

Role as an Intermediate in the Synthesis of Specialty Chemicals

While this compound itself is a hydrocarbon, its derivative, 2,5-dichloro-2,5-dimethylhexane (B133102), serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. This chlorinated derivative is typically prepared from 2,5-dimethyl-2,5-hexanediol (B89615) through reactions such as SN1 with hydrochloric acid. wikidata.orgcenmed.com

2,5-Dichloro-2,5-dimethylhexane is a key precursor in the synthesis of certain pharmaceutical compounds, notably retinoids, including Bexarotene. wikidata.orgsigmaaldrich.com It is utilized in Friedel-Crafts alkylation reactions, for example, with toluene (B28343) or benzene, to form core tetrahydronaphthalene structures. cenmed.comchemicalbook.com These tetrahydronaphthalene derivatives then undergo further synthetic steps, such as Friedel-Crafts acylation, to build the complex molecular architecture of retinoids. chemicalbook.com Bexarotene, derived through such pathways, is a retinoid X receptor (RXR) agonist known for its antineoplastic properties and its use in treating cutaneous T-cell lymphoma.

The chlorinated derivative of this compound also finds application as a building block in the fragrance and flavor industry. Specifically, 2,5-dichloro-2,5-dimethylhexane is employed in the alkylation of ethylbenzene (B125841) to produce synthetic musk compounds like Musk Xylene and Musk Ketone. sigmaaldrich.com These nitro-musks are synthetic aroma compounds designed to emulate natural musk scents and are used as fixatives and flavorings in various consumer products, including perfumes and cosmetics.

In polymer chemistry, 2,5-dichloro-2,5-dimethylhexane acts as an initiator in cationic polymerization systems. wikidata.org When combined with Lewis acids such as boron trichloride (B1173362) (BCl3) or tin tetrachloride, it can initiate the polymerization of various monomers. wikidata.org A notable application is its use in the cationic polymerization of α-methylstyrene to produce poly(α-methylstyrene). wikidata.org This compound also plays a role in the production of polyisobutylene (B167198) through cationic polymerization. wikidata.org

Contribution to Understanding Fuel Chemistry and Combustion Performance

This compound is an important component of various transportation fuels, including conventional petroleum-derived fuels, synthetic Fischer-Tropsch diesel and jet fuels, and renewable fuels derived from biomass. nih.govnih.govlabsolu.ca Its combustion behavior is extensively studied to improve the design, efficiency, and environmental performance of combustion technologies.

Detailed chemical kinetic models for this compound oxidation have been developed and validated against experimental data obtained from various setups, including jet stirred reactors (JSR), rapid compression machines (RCM), and shock tubes (ST). nih.govnih.govlabsolu.ca These studies reveal that branched alkanes like this compound exhibit distinct combustion kinetics compared to linear alkanes. nih.govnih.gov For instance, this compound generally shows lower reactivity and slower laminar flame speeds compared to isomeric normal and mono-methylated alkanes due to the increased number of tertiary C-H sites and the production of resonantly stabilized radicals. nih.govnih.gov The ignition behavior of branched alkanes in the negative temperature coefficient (NTC) region has been shown to correlate with the research octane number (RON) of the fuel. nih.gov

Research has provided ignition delay functions for this compound, which are crucial for understanding and modeling its combustion performance. These functions describe the dependence of ignition delay time (τ_ign) on pressure (P), oxygen mole fraction (X_O2), and temperature (T).

Table 1: Ignition Delay Correlations for Select Branched Alkanes

| Compound | Ignition Delay Correlation (τ_ign in μsec) | Source |

| This compound | 1.23 × 10⁻⁵ * P⁻⁰.⁷⁴⁴ * X_O₂⁻¹.⁵⁹ * exp((18.889 × 10³)/T) | |

| 2,3-Dimethylbutane | 1.5 × 10⁻⁶ * P⁻⁰.⁶ * X_O₂⁻¹.⁶⁷ * exp((20.8 × 10³)/T) |

Note: P is pressure, X_O₂ is the oxygen mole fraction, and T is temperature.

These correlations are derived from experimental data and aid in predicting the ignition characteristics of these fuel components under varying conditions.

Q & A

Q. What experimental methods are used to characterize the combustion behavior of 2,5-dimethylhexane?

Researchers employ jet stirred reactors , shock tubes , and rapid compression machines to measure ignition delay times, speciation profiles, and extinction limits under varied temperatures (500–1700 K), pressures (1–50 atm), and equivalence ratios (φ = 0.5–2.0). These methods enable quantification of low- and high-temperature oxidation pathways . For instance, speciation data from jet stirred reactors reveal intermediates like aldehydes and ketones, while shock tube experiments provide ignition delay times critical for kinetic model validation.

Q. How is this compound synthesized, and what purity validation methods are recommended?

Synthesis often involves isomerization of linear alkanes or alkylation of shorter-chain hydrocarbons using acid catalysts. Post-synthesis, purity is validated via gas chromatography (GC) coupled with mass spectrometry (MS) to detect impurities. For structural confirmation, ¹H and ¹³C NMR are essential, with peak assignments verified against reference spectra (e.g., symmetrical branching at C2 and C5 generates distinct methyl proton signals at ~0.87–1.48 ppm) .

Q. What spectroscopic techniques are used to differentiate this compound from its isomers?

Raman spectroscopy and ¹H NMR are critical. Raman identifies unique vibrational modes (e.g., C–C stretching in branched structures), while high-resolution NMR (≥400 MHz) resolves overlapping signals. For example, the asymmetrical branching in this compound produces distinct multiplet patterns in the 1.10–1.20 ppm range, unlike its symmetrical isomers .

Advanced Research Questions

Q. How does branching in this compound inhibit low-temperature combustion reactivity compared to linear alkanes?

Kinetic modeling reveals that branching reduces H-atom abstraction rates at tertiary carbons, suppressing chain-branching reactions critical for autoignition. Specifically, this compound’s methyl groups at C2 and C5 hinder peroxy radical isomerization (ROO → QOOH), a key step in low-temperature oxidation. This is validated by comparing ignition delays with n-octane, where this compound exhibits 20–40% slower reactivity below 800 K .

Q. What computational approaches improve entropy scaling predictions for this compound’s transport properties?

Molecular dynamics simulations using TraPPE force fields parameterize rotational and translational diffusivities. Excess entropy scaling (via two-body approximation) correlates dynamic properties with reduced branching effects. For example, simulations predict a 15% lower rotational diffusivity for this compound than n-octane due to steric hindrance from methyl groups .

Q. How can discrepancies between experimental and modeled speciation profiles in oxidation studies be resolved?

Discrepancies often arise from incomplete peroxy radical reaction pathways in kinetic models. Advanced optimization involves:

Q. What challenges exist in interpreting NMR spectra of asymmetrically branched alkanes like this compound?

Challenges include:

- Signal overlap in low-field instruments (≤90 MHz), requiring high-field NMR (≥400 MHz) for resolution.

- Ambiguous assignments of methylene protons adjacent to branching points (e.g., C3 and C4 in this compound), resolved via 2D COSY or HSQC experiments .

Methodological Recommendations

- For kinetic model development, prioritize hierarchical optimization —validate sub-mechanisms (e.g., H abstraction, isomerization) before full-scale simulation .

- Use chemically accurate force fields (e.g., OPLS-AA) in simulations to capture steric effects in branched alkanes .

- In spectral analysis, cross-reference experimental NMR/Raman data with DFT-predicted spectra to resolve ambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten